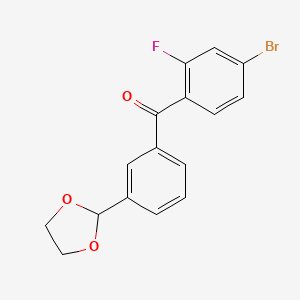

4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

Description

4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone (CAS: 898759-37-0) is a halogenated benzophenone derivative with a molecular weight of 351.18 g/mol and a purity of ≥97% . Its structure features a benzophenone backbone substituted with bromine at the 4-position, fluorine at the 2-position, and a 1,3-dioxolane ring at the 3'-position of the second benzene ring. This compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceutical and materials science research. The 1,3-dioxolane group enhances solubility in polar solvents, while the bromine and fluorine substituents influence electronic properties and reactivity .

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrFO3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZPOIVKXKZKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645077 | |

| Record name | (4-Bromo-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-37-0 | |

| Record name | (4-Bromo-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone typically involves multi-step organic reactions. One common method includes the bromination of a phenoxybenzonitrile derivative followed by a reaction with a dioxolane-containing reagent . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used in the development of biologically active molecules for drug discovery.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the dioxolane ring, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone, differing in substituents, functional groups, or backbone modifications:

Table 1: Key Structural and Physical Properties

Table 2: Reactivity Comparison

Pharmacological and Industrial Relevance

- Benzofuran analogs (e.g., 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran): Exhibit antimicrobial and anti-inflammatory activities due to the benzofuran core .

- Chromenone derivatives (e.g., 7-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one): Used in fluorescence-based sensing applications .

- This compound: Its dioxolane group improves metabolic stability, making it valuable in prodrug design .

Biological Activity

4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a bromine atom, a fluorine atom, and a dioxolane ring attached to a benzophenone core, which contributes to its reactivity and applications in medicinal chemistry and material science.

The compound has the molecular formula and a molecular weight of 351.17 g/mol. Its structure is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 351.17 g/mol |

| CAS Number | 898759-37-0 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and fluorine) enhances its reactivity, allowing it to form stable complexes with proteins and nucleic acids. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer properties of related benzophenone derivatives, suggesting that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that benzophenone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cytotoxicity Assay

A study conducted on structurally similar compounds demonstrated their effectiveness in inhibiting the proliferation of cancer cells. While specific data on this compound is limited, the following table summarizes findings from related compounds:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Benzophenone Derivative A | MCF-7 (Breast Cancer) | 10.5 |

| Benzophenone Derivative B | HeLa (Cervical Cancer) | 15.0 |

| This compound | TBD | TBD |

Research Applications

This compound serves as a valuable building block in organic synthesis and drug discovery. Its unique structure allows for modifications that can enhance its biological activity or selectivity for specific targets.

Synthesis and Modification

The synthesis typically involves multi-step organic reactions, including bromination and dioxolane ring formation. The compound can undergo various chemical transformations such as:

- Substitution Reactions : The halogen atoms can be replaced with other functional groups.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to form complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.